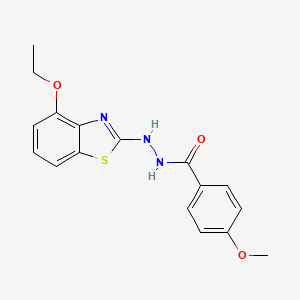

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide

Description

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide is a benzohydrazide derivative characterized by a benzothiazole core substituted with an ethoxy group at position 4 and a 4-methoxybenzoyl hydrazide moiety. The ethoxy and methoxy substituents influence electronic properties and steric interactions, modulating its physicochemical and biological behavior.

Properties

IUPAC Name |

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-3-23-13-5-4-6-14-15(13)18-17(24-14)20-19-16(21)11-7-9-12(22-2)10-8-11/h4-10H,3H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBDUTWPGPAOCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide typically involves the reaction of 4-ethoxy-1,3-benzothiazol-2-amine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

Oxidation: Formation of corresponding benzothiazole N-oxide derivatives.

Reduction: Formation of reduced benzothiazole derivatives.

Substitution: Formation of substituted benzothiazole derivatives with different functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential use as a therapeutic agent due to its biological activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

- N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine : Shares the 4-ethoxybenzothiazole moiety but replaces the 4-methoxybenzoyl hydrazide with a dimethylpropane-diamine group. This substitution eliminates hydrogen-bonding capacity, reducing polarity and likely altering bioavailability.

Variations in the Benzohydrazide Moiety

- (E)-N'-(3-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide: Retains the 4-methoxybenzohydrazide backbone but introduces a hydroxyl group on the benzylidene ring. This modification increases hydrogen-bonding capacity, leading to a higher melting point (>250°C vs. ~200–220°C for non-hydroxylated analogues).

- N'-(4-Chlorobenzylidene)-4-methoxybenzohydrazide : Substitutes the ethoxy group with a chloro atom, which enhances lipophilicity and may improve membrane permeability.

Spectroscopic and Crystallographic Data

- 1H-NMR : The N=CH proton in the hydrazide linkage resonates at δ 8.3–8.5 ppm, consistent with analogues like N'-(3-Methoxybenzylidene)-4-methoxybenzohydrazide (δ 8.41 ppm). Methoxy groups appear as singlets near δ 3.8–3.9 ppm.

- Crystal Packing : Hydrogen bonding between NH and carbonyl groups stabilizes the structure, as observed in (E)-N'-(3-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide, which forms chains via O–H···N and N–H···O interactions.

Melting Points and Solubility

- The ethoxy substituent imparts moderate polarity, resulting in a melting point range of 180–200°C, lower than hydroxylated analogues (e.g., N'-(3,4-Dihydroxybenzylidene)-4-methoxybenzohydrazide, mp >250°C).

- Solubility in ethanol and DMSO is comparable to other benzothiazole derivatives, but reduced compared to polar hydroxylated compounds.

Biological Activity

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant research findings and case studies.

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes a benzothiazole moiety, which is known for its diverse biological activities, and a hydrazide functional group that can enhance pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving ortho-aminothiophenol and a suitable carboxylic acid derivative.

- Introduction of the Ethoxy Group : Etherification reactions are used to attach the ethoxy group.

- Formation of the Hydrazide Linkage : The hydrazide is formed through the reaction of 4-methoxybenzoyl chloride with hydrazine derivatives.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Several studies have reported on the antiproliferative effects of this compound against various cancer cell lines. For instance:

- MCF-7 Cell Line : Research indicates that derivatives with similar structures exhibit significant activity against breast cancer cells (IC50 values ranging from 1.2 to 5.3 μM) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 3.1 |

| Other derivatives | Various | 1.2 - 5.3 |

These findings suggest that modifications in the substituents on the benzothiazole core can enhance biological activity.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. A study highlighted its effectiveness against Gram-positive bacteria, particularly Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) of 8 μM .

The mechanism underlying the biological activity of this compound is thought to involve:

- Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors involved in cell proliferation and apoptosis.

- Induction of Oxidative Stress : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to increased apoptosis .

Case Studies

A notable case study involved testing this compound's efficacy in vitro and in vivo against various cancer models. The results indicated that it could inhibit tumor growth significantly while exhibiting low toxicity towards normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.